[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-pyridin-4-ylcyclohexyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11;;/h4-5,8-9H,1-3,6-7,10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRYZJOWSLQEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The target compound, [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride, is typically prepared via nucleophilic substitution or reductive amination involving a pyridinyl-substituted cyclohexyl intermediate and an aminomethyl group. The dihydrochloride salt form is obtained by acid treatment of the free amine for enhanced stability and handling.
Preparation via Reductive Amination
Method Overview:
One common approach involves the reductive amination of a cyclohexyl aldehyde derivative with 4-(aminomethyl)pyridine followed by salt formation with hydrochloric acid.
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| 1 | Dissolve cis-2-(3-(m-tolyloxy)cyclohexyl)propanal (0.33 mmol) in anhydrous dichloroethane (3 mL) | Aldehyde substrate prepared for reaction |
| 2 | Add 4-(aminomethyl)pyridine (0.5 mmol), stir at room temperature for 45 minutes | Formation of imine intermediate |
| 3 | Add sodium triacetoxyborohydride (1 mmol), reflux for 45 minutes | Reduction of imine to amine |
| 4 | Quench with 1 M HCl, remove solvent under reduced pressure | Formation of dihydrochloride salt |
| 5 | Purify residue by HPLC | Obtain pure this compound (LC/MS m/z = 339.2 [M+H]) |
Yield and Purity:
The reaction proceeds to completion as confirmed by LC/MS, with efficient conversion to the desired amine salt.
Palladium-Catalyzed Amination and Subsequent Deprotection
Method Overview:
Another approach uses palladium-catalyzed coupling of a pyridine derivative with a cyclohexylamine followed by deprotection and salt formation.
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| 1 | Protect pyridine nitrogen with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride in DMF at 0°C with NaH | Protected pyridine intermediate obtained (84% yield) |
| 2 | Pd-catalyzed coupling: Pd(OAc)2, 2-(di-tert-butylphosphino)biphenyl ligand, Cs2CO3, 110°C, N-methylcyclohexylamine | Amination at C4-position of pyridine ring (33% yield) |
| 3 | Deprotection of SEM group with trifluoroacetic acid (TFA) in CH2Cl2 at room temperature | Removal of protecting group |
| 4 | Alkalization with 1 M NaOH and 1,2-diaminoethane | Free amine obtained |
| 5 | Acid treatment to form dihydrochloride salt | Stable salt form isolated |
Characterization:
NMR and MS data confirm the structure and purity of the product. The method provides a modular approach to introduce amino substituents on the pyridine ring with control over stereochemistry and substitution pattern.
Amide Coupling and Boc-Deprotection Route
Method Overview:
This method involves amide coupling of a substituted cyclohexylamine with a pyridine carboxylic acid derivative protected by a Boc group, followed by Boc deprotection and salt formation.
| Step | Reagents & Conditions | Outcome / Notes |
|---|---|---|
| 1 | Stir 4-((tert-butoxycarbonyl)amino)cyclohexylamine with 2-chloro-4-fluoronicotinic acid, N,N-diisopropylethylamine in MeOH at reflux for 1 h | Formation of Boc-protected intermediate |
| 2 | Purify by preparative HPLC and triturate in MeCN | Isolate pure intermediate |
| 3 | Peptide coupling with TBTU and DIPEA in DCM, add amine, stir at room temperature | Formation of amide bond |
| 4 | Boc deprotection by treatment with 4 M HCl in dioxane at room temperature or 40°C for 48 h | Free amine hydrochloride salt obtained |
| 5 | Purification by silica gel flash chromatography | Final product isolated with high purity (96% yield) |
This approach allows for the introduction of additional functional groups on the pyridine ring or cyclohexyl moiety and is suitable for library synthesis of related compounds.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield / Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | 4-(aminomethyl)pyridine, sodium triacetoxyborohydride, HCl | Room temp, reflux in DCE | High conversion, pure salt | Straightforward, mild conditions | Requires aldehyde precursor |
| Pd-Catalyzed Amination & Deprotection | Pd(OAc)2, phosphine ligand, Cs2CO3, TFA, NaOH | 110°C, room temp deprotection | Moderate yield (33%) | Selective amination, modular | Multi-step, expensive catalysts |
| Amide Coupling & Boc-Deprotection | Boc-protected amine, TBTU, DIPEA, HCl in dioxane | Reflux, room temp to 40°C | High yield (96%) | Versatile for substitution patterns | Longer reaction times |
Research Findings and Notes
- The reductive amination method is efficient for direct synthesis from aldehyde and amine precursors, offering high purity after HPLC purification.
- Palladium-catalyzed amination allows functionalization at specific pyridine ring positions but involves multiple steps and sensitive reagents.
- Boc-protected amine coupling provides a robust route for complex derivatives, with high yields and facile purification, suitable for scale-up and library synthesis.
- Salt formation with hydrochloric acid improves compound stability and handling, a common step in all methods.
- Reaction monitoring by LC–MS and NMR spectroscopy is critical for confirming completion and purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in [1-(pyridin-4-yl)cyclohexyl]methanamine dihydrochloride undergoes alkylation and acylation under mild conditions. For example:
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents (DMF, DCM) at 25–50°C to form secondary amines.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine (Table 1).
Table 1: Alkylation/Acylation Reaction Outcomes
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzyl bromide | N-Benzyl derivative | 78 | DMF, 50°C, 6 h |
| Acetyl chloride | N-Acetylated product | 85 | DCM, 0°C → RT, 4 h |
| 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl) derivative | 63 | THF, reflux, 12 h |
Data adapted from analogous cyclohexylmethanamine reactions in sources .
Nucleophilic Substitution
The pyridin-4-yl group facilitates electrophilic aromatic substitution (EAS) and directs reactivity:
-
Nitration : Yields 3-nitro derivatives using HNO₃/H₂SO₄ at 0°C.
-
Halogenation : Bromination with Br₂/FeBr₃ produces 3-bromo-substituted products (Table 2).
Table 2: EAS Reaction Parameters
| Reaction | Position | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | C-3 | H₂SO₄ | 55 | 92 |
| Bromination | C-3 | FeBr₃ | 68 | 89 |
Findings extrapolated from pyridine-substituted analogs in .
Reduction and Hydrogenation
The cyclohexyl moiety participates in catalytic hydrogenation:
-
Ring Saturation : Under H₂ (3.0 MPa) with Pd/C, the cyclohexane ring remains stable, while the pyridine ring resists reduction due to aromatic stabilization.
-
Selectivity : No reduction of pyridin-4-yl observed under standard hydrogenation conditions (40°C, 12 h) .
Cyclization Reactions
The amine group enables cyclization to form heterocycles:
-
Imidazo[1,2-a]pyridine Formation : Reacts with α-halo ketones in methanol/KOH to yield fused imidazopyridines (60–75% yield) .
-
Spirocyclic Derivatives : Forms spirodiketopiperazines via Ugi coupling followed by acid-mediated cyclization .
Oxidation and Stability
-
Oxidation Resistance : The amine group resists oxidation by common agents (e.g., H₂O₂, TEMPO) under ambient conditions.
-
Degradation : Prolonged exposure to strong oxidizers (KMnO₄) cleaves the C-N bond, yielding cyclohexanone and pyridine-4-carboxylic acid .
Metal Complexation
The pyridin-4-yl nitrogen acts as a ligand for transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, used in cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Cu(I) Coordination : Binds Cu(I) in acetonitrile, facilitating click chemistry applications .
Acid-Base Behavior
Scientific Research Applications
Overview
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride is a chemical compound with significant relevance in various scientific fields, including chemistry, biology, and medicine. Its unique molecular structure allows it to serve multiple roles, particularly in pharmaceutical research and development. This article explores its applications, mechanisms of action, and relevant case studies.
Chemistry
Building Block for Synthesis :
This compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its structure allows for various chemical modifications, making it valuable in combinatorial chemistry.
Chemical Reactions :
The compound can undergo several reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction can yield different amine forms.
- Substitution : Nucleophilic substitution can introduce halogens or other functional groups.
Biology
Ligand in Receptor Studies :
Research indicates that this compound can act as a ligand in receptor binding studies, particularly with neurotransmitter receptors. This property is crucial for understanding drug-receptor interactions and developing new therapeutic agents.
Antimicrobial and Antiviral Activity :
Recent studies have evaluated its efficacy against various pathogens:
- Antimicrobial Activity : Demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Antiviral Screening : Showed promising results against viral proteases, indicating potential as an antiviral agent.
Medicine
Therapeutic Potential :
The compound has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter activity. It may also have applications in pain management by acting on specific receptors involved in pain pathways.
Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several pyridine-based compounds, including this compound. The results indicated significant inhibitory effects against a range of bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Antiviral Screening
In another investigation focusing on antiviral properties, this compound was tested against Zika virus protease. The findings revealed that it had comparable IC values to established antiviral agents, highlighting its potential role in developing new antiviral therapies.
Mechanism of Action
The mechanism of action of [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
(a) Cyclohexane vs. Cyclopropane Derivatives
- 1-(Pyridin-4-yl)cyclopropanamine Dihydrochloride (): Structural Difference: Cyclopropane ring replaces cyclohexane. Molecular Weight: ~226–236 g/mol (estimated based on similar compounds in ), compared to ~270–280 g/mol for the target compound (cyclohexane adds ~44 g/mol).
(b) Substituent Variations on the Aromatic Ring
1-(5-Methoxypyridin-2-yl)cyclohexylmethanamine Dihydrochloride ():
- Structural Difference : Methoxy group at the pyridine’s 5-position.
- Impact : The electron-donating methoxy group enhances solubility and may influence metabolic stability or receptor interactions.
- Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine Dihydrochloride (): Structural Difference: Trifluoromethyl group on pyridine.
Functional Group Comparisons
(a) Amine Modifications
(b) Salt Forms
- 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (): Similarity: Both are dihydrochloride salts. Impact: Dihydrochloride salts enhance aqueous solubility and stability.
Biological Activity
Overview
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride, with the CAS number 1461708-02-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a pyridine ring attached to a cyclohexyl group via a methanamine linkage, which may influence its interaction with biological targets. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its biological evaluation.
Research indicates that this compound may act through multiple pathways:
- Receptor Interaction : It has been shown to interact with various receptors, potentially influencing neurotransmitter systems. For instance, it may modulate the activity of sigma receptors, which are implicated in several neurological processes.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain kinases involved in cell signaling pathways, which could lead to altered cellular responses and metabolic processes .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| MCF-7 | 3.8 | Cell cycle arrest |
| A549 | 4.5 | Inhibition of kinase activity |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence supporting its neuroprotective effects. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and inhibition of specific signaling pathways.
- Neuroprotection in Animal Models : Another study investigated the compound's effects in animal models of neurodegeneration. Results showed reduced markers of inflammation and oxidative damage, suggesting potential for treating conditions like Alzheimer's disease.
Dosage and Efficacy
The biological activity of this compound is dose-dependent. Lower doses tend to promote beneficial effects such as enhanced cellular metabolism and reduced oxidative stress, while higher doses may lead to cytotoxicity and adverse effects .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Anticancer Activity | Inhibits proliferation in multiple cancer cell lines; induces apoptosis |
| Neuroprotective Effects | Reduces oxidative stress and inflammation in neuronal cells |
| Enzyme Interaction | Inhibits specific kinases involved in signaling pathways |
Q & A
What are the recommended synthesis protocols for [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride, and how can reaction parameters be optimized for higher purity?
Answer:
Synthesis typically involves reductive amination or cyclohexane ring functionalization. Key steps include:
- Step 1: React pyridin-4-ylcyclohexanone with an amine source (e.g., ammonium acetate) under catalytic hydrogenation (H₂, Pd/C) to form the primary amine .
- Step 2: Purify the amine intermediate via column chromatography (silica gel, eluent: dichloromethane/methanol gradient).
- Step 3: Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt. Recrystallize from ethanol/water for purity >95% .
Optimization: Adjust reaction temperature (60–80°C), catalyst loading (5–10% Pd/C), and stoichiometric ratios (amine:ketone = 1.2:1) to improve yield (reported 70–85%) .
How should researchers handle and store this compound to ensure stability and prevent degradation?
Answer:
- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritation (H315/H319 hazards) .
- Storage: Store at 2–8°C in airtight, light-protected containers under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis .
- Stability: Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) for degradation peaks. Shelf life: >12 months under optimal conditions .
What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- NMR (¹H/¹³C): Confirm cyclohexyl (δ 1.2–2.1 ppm) and pyridin-4-yl (δ 8.4–8.6 ppm) protons. Carbon shifts at 150–155 ppm indicate aromatic C-N bonds .
- Mass Spectrometry (HRMS): Exact mass = 271.18 g/mol (C₁₃H₁₆Cl₂N₂). ESI+ mode detects [M+H]⁺ at m/z 272.1 .
- HPLC: Use a Primesep 100 column (UV detection at 254 nm). Purity >98% correlates with a single peak at retention time ~6.2 min .
How can researchers design experiments to assess the biological activity of this compound in receptor-binding studies?
Answer:
- Target Selection: Prioritize receptors with pyridine/cyclohexylamine pharmacophores (e.g., GPCRs, ion channels) .
- Assay Design:
- Data Analysis: Fit dose-response curves (GraphPad Prism) to calculate EC₅₀/IC₅₀. Cross-validate with computational docking (AutoDock Vina) .
What strategies resolve discrepancies in reported solubility data for this compound across studies?
Answer:
- Standardize Solvent Systems: Test solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Vortex/sonicate to ensure equilibrium .
- Quantitative Analysis: Use UV-Vis spectroscopy (λmax = 260 nm) or gravimetric methods after filtration (0.22 μm membrane) .
- Report Conditions: Discrepancies often arise from pH variations (e.g., dihydrochloride salt solubility decreases at pH >6). Buffer composition must be specified .
How can stability studies be conducted to evaluate the compound’s susceptibility to hydrolysis or oxidation?
Answer:
- Forced Degradation:
- Long-Term Stability: Store samples at 25°C/60% RH. Analyze monthly for purity changes. Kinetic modeling (Arrhenius equation) predicts shelf life .
What computational tools are recommended for predicting the synthetic pathways or metabolic fate of this compound?
Answer:
- Retrosynthesis: Use Pistachio/BKMS_METABOLIC databases to identify feasible precursors (e.g., cyclohexanone derivatives) .
- Metabolism Prediction: ADMET Predictor or SwissADME simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
- Docking Studies: MOE or Schrödinger Suite models receptor-ligand interactions to guide SAR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
